molecular formula C7H13BrO2 B1282568 2-(4-Bromobutyl)-1,3-dioxolane CAS No. 87227-41-6

2-(4-Bromobutyl)-1,3-dioxolane

Cat. No.: B1282568
CAS No.: 87227-41-6
M. Wt: 209.08 g/mol
InChI Key: UQTZEBQZCBQLAN-UHFFFAOYSA-N
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Description

2-(4-Bromobutyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a bromobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobutyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 4-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobutyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding butyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction: The major product is the corresponding butyl derivative.

Scientific Research Applications

2-(4-Bromobutyl)-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and biologically active compounds.

    Chemical Biology: The compound can be employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(4-Bromobutyl)-1,3-dioxolane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorobutyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Iodobutyl)-1,3-dioxolane: Similar structure but with an iodine atom instead of bromine.

    2-(4-Methylbutyl)-1,3-dioxolane: Similar structure but with a methyl group instead of bromine.

Uniqueness

2-(4-Bromobutyl)-1,3-dioxolane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. The bromine atom also influences the compound’s physical and chemical properties, making it suitable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

2-(4-bromobutyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTZEBQZCBQLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549241
Record name 2-(4-Bromobutyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87227-41-6
Record name 2-(4-Bromobutyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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